[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride hydrate is a chemical compound with a complex structure that includes an imidazo[1,2-a]pyridine ring system. This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride hydrate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The reaction conditions often require specific reagents and controlled environments to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution reactions could produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: This compound has similar structural features and is used in similar applications.
Substituted Imidazo[1,2-a]pyridin-3-yl-Acetic Acids: These compounds also share structural similarities and are used in medicinal chemistry.
Uniqueness
[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride hydrate is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring, which can confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(7-methylimidazo[1,2-a]pyridin-2-yl)methanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH.H2O/c1-7-2-3-12-6-8(5-10)11-9(12)4-7;;;/h2-4,6H,5,10H2,1H3;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCCJQDWPVCWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CN.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.